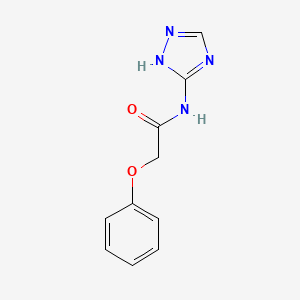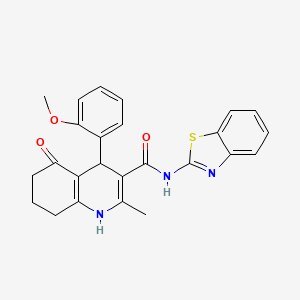methanone](/img/structure/B3923410.png)
[1-(2-hydroxybenzyl)-3-piperidinyl](1-naphthyl)methanone
Vue d'ensemble
Description
[1-(2-hydroxybenzyl)-3-piperidinyl](1-naphthyl)methanone, also known as HN1, is a chemical compound that has been extensively studied for its potential applications in scientific research. HN1 is a member of the piperidine family and is known for its unique chemical structure that makes it an attractive candidate for various research applications.
Mécanisme D'action
[1-(2-hydroxybenzyl)-3-piperidinyl](1-naphthyl)methanone exerts its biological effects by modulating various cellular pathways. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(2-hydroxybenzyl)-3-piperidinyl](1-naphthyl)methanone has several advantages as a research tool. It has been shown to have potent biological activities and can be easily synthesized in the laboratory. However, there are also limitations to its use. This compound can be toxic at high concentrations, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on [1-(2-hydroxybenzyl)-3-piperidinyl](1-naphthyl)methanone. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential area of research is the investigation of the molecular mechanisms underlying its biological activities. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
[1-(2-hydroxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[1-[(2-hydroxyphenyl)methyl]piperidin-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c25-22-13-4-2-8-18(22)15-24-14-6-10-19(16-24)23(26)21-12-5-9-17-7-1-3-11-20(17)21/h1-5,7-9,11-13,19,25H,6,10,14-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIAQQFRUJWHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-{[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B3923335.png)
![4-[(3-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}propanoyl)amino]benzamide](/img/structure/B3923344.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3923350.png)

![ethyl (4-{[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B3923387.png)
![3-chloro-N-[4-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3923394.png)
![2-(2,5-dimethylphenoxy)-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B3923402.png)
![N-ethyl-1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3923414.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B3923418.png)

![1-allyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3923436.png)
![2,4-dichloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3923446.png)